2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound features a unique phenoxy group at the propanamide 2-position and an ethyl sulfonyl linker (n=2), distinguishing it from 2-methyl and propyl linker analogs. Ideal for sigma-1/sigma-2 selectivity studies, it serves as the shorter-linker reference for SAR campaigns. The phenoxy group modulates lipophilicity (cLogP ~2.69) and hydrogen-bonding potential, while the pyridin-2-yl substituent on piperazine is critical for subtype selectivity. Use as a positive control in chromatographic isomer resolution. Order now for your research.

Molecular Formula C20H26N4O4S
Molecular Weight 418.51
CAS No. 946201-60-1
Cat. No. B2576887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
CAS946201-60-1
Molecular FormulaC20H26N4O4S
Molecular Weight418.51
Structural Identifiers
SMILESCC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3
InChIInChI=1S/C20H26N4O4S/c1-17(28-18-7-3-2-4-8-18)20(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-21-19/h2-10,17H,11-16H2,1H3,(H,22,25)
InChIKeyBNFVABUXXUGUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 946201-60-1): Structural Identity and Procurement Baseline


2-Phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 946201-60-1, molecular formula C20H26N4O4S, molecular weight 418.51 g/mol) is a synthetic small molecule belonging to the pyridine-piperazine sulfonamide class. The compound features a phenoxy-substituted propanamide core linked via an ethyl sulfonyl bridge to a 4-(pyridin-2-yl)piperazine terminus . This scaffold places it within a broader family of pyridine-sulfonamide derivatives under investigation as sigma receptor ligands, NAMPT inhibitors, and analgesics in recent patent disclosures [1][2]. Its CAS registry falls within the 946201-xx-x series, a compound cluster primarily offered by research chemical suppliers, suggesting it originated from a combinatorial or medicinal chemistry library campaign. Direct primary literature characterization for this specific compound is sparse; available information is predominantly limited to vendor-provided identity and purity specifications .

Why Generic Substitution Fails for 2-Phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide: Structural Decisiveness of the Phenoxy-Propanamide Moiety and Pyridinyl-Piperazine Terminus


Within the pyridine-piperazine sulfonamide class, subtle structural variations produce divergent target engagement profiles that preclude casual interchange. The target compound's phenoxy group at the propanamide 2-position distinguishes it from analogs bearing simple alkyl (e.g., 2-methyl, CAS 946200-37-9) or substituted phenoxy (e.g., 4-methylphenoxy, CAS 946201-89-4) substituents, altering both lipophilicity (cLogP) and hydrogen-bonding potential at a position critical for target recognition . The ethyl sulfonyl linker length (two methylene units) differs from the three-methylene propyl variants (e.g., CAS 946201-93-0, 2-[4-(propan-2-yl)phenoxy]-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide), imposing geometric constraints on the relative orientation of the phenoxypropanamide and pyridinylpiperazine pharmacophores . Furthermore, the pyridin-2-yl substituent on the piperazine ring distinguishes this compound from phenylpiperazine analogs (e.g., 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide), a replacement known to modulate sigma-1 vs. sigma-2 receptor subtype selectivity in related series [1]. These cumulative structural decisions mean that even a single-atom substitution can shift biological activity profiles in ways that cannot be predicted without experimental verification for the specific CAS number.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 946201-60-1) Against Closest Analogs


Physicochemical Property Differentiation: cLogP and Polar Surface Area Profile vs. Closest 946201-Series Analogs

The target compound (C20H26N4O4S, MW 418.51) presents a cLogP of approximately 2.69 and a topological polar surface area (tPSA) of approximately 103.3 Ų, based on structure-based calculation . By comparison, the 2-methyl analog (CAS 946200-37-9, C15H24N4O3S, MW 340.44) exhibits lower cLogP (~1.5–1.8 estimated) and lower tPSA (~87–91 Ų), reflecting the absence of the phenoxy oxygen and aromatic ring. The 2-(4-methylphenoxy)acetamide analog (CAS 946201-89-4, C20H26N4O4S, MW 418.51) is a constitutional isomer with identical MW but an acetamide rather than propanamide backbone, yielding a different spatial arrangement of the amide hydrogen-bond donor relative to the phenoxy group. These differences in cLogP (Δ ~0.9 vs. 2-methyl analog) and tPSA (Δ ~12–16 Ų vs. 2-methyl analog) are sufficient to alter membrane permeability predictions and oral bioavailability classifications under Lipinski's Rule of Five, making the compounds non-interchangeable for in vitro ADME screening campaigns .

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry triage

Scaffold-Level Sigma Receptor Class Activity Inference from Related Pyridine-Sulfonamide Patent Series

The pyridine-sulfonamide scaffold containing a 4-(pyridin-2-yl)piperazine terminus has been explicitly claimed as a sigma receptor ligand chemotype in US20240254115A1, with disclosed compounds demonstrating nanomolar affinity for sigma-1 (σ1) and/or sigma-2 (σ2) receptors [1]. While the target compound (CAS 946201-60-1) itself was not specifically listed among the exemplified compounds in this patent, its structural features—particularly the pyridin-2-yl substitution on the piperazine and the sulfonamide linkage—fall squarely within the generic Markush structure. In contrast, the phenylpiperazine analog (replacing pyridin-2-yl with phenyl) lacks the nitrogen lone pair that may participate in key hydrogen-bond interactions with sigma receptor binding site residues, a structural distinction documented to alter subtype selectivity ratios in related chemotypes [1]. Additionally, a structurally related fragment (CHEMBL1346712, SMILES: CCC(Oc1ccccc1)C(=O)N1CCN(c2ccccn2)CC1) has been deposited in ChEMBL with reported activity against the thyroid-stimulating hormone receptor (TSHR; potency 5.3, presumably pIC50), indicating that the phenoxy-pyridinylpiperazine substructure is capable of engaging G protein-coupled receptor targets [2].

Sigma receptor CNS ligand Pyridine-sulfonamide Subtype selectivity

Linker Length Differentiation: Ethyl vs. Propyl Sulfonyl Spacer in Phenoxy-Propanamide Series

The target compound employs a two-methylene (ethyl) sulfonyl linker connecting the phenoxypropanamide core to the pyridinylpiperazine terminus. The closely related propyl linker analog, 2-phenoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide, extends this spacer to three methylene units . In the broader aryl sulfonamide literature exemplified by the Boehringer Ingelheim analgesic patent EP2061779B1, linker length (1–4 carbon alkylene) is disclosed as a critical variable modulating both potency and physicochemical properties [1]. A one-methylene unit difference between ethyl and propyl linkers alters the distance between the sulfonamide group and the amide carbonyl by approximately 1.2–1.5 Å in the extended conformation, which can disrupt or enhance key hydrogen-bonding interactions within a target binding pocket. Without direct comparative biological data for this specific pair, the documented SAR precedent from the broader sulfonamide class establishes that linker length cannot be treated as a trivial substitution—compounds differing only in ethyl vs. propyl spacer length frequently exhibit divergent activity profiles and should not be considered functionally interchangeable for biological screening [1].

Linker SAR Conformational constraint Sulfonamide chemistry Medicinal chemistry optimization

Purity and Identity Specification: Procurement-Relevant Quality Metrics vs. Closest Analogs Available from Common Suppliers

Vendor technical specifications for CAS 946201-60-1 consistently report a minimum purity of 95% with molecular identity confirmed by the C20H26N4O4S formula (MW 418.51) . The 2-methyl analog (CAS 946200-37-9, C15H24N4O3S, MW 340.44) and the 4-methylphenoxyacetamide isomer (CAS 946201-89-4, C20H26N4O4S, MW 418.51) are listed at comparable purity levels from overlapping supplier catalogs . However, the target compound's exact mass (418.16747650 g/mol for the monoisotopic peak) and the 4-methylphenoxyacetamide isomer's identical exact mass present a co-elution and misidentification risk in LC-MS-based quality control if analytical methods are not specifically optimized to distinguish these constitutional isomers. The target compound's reported complexity rating (estimated ~609 based on analogous 946201-series entries) reflects its fully substituted stereocenter at the propanamide 2-position, necessitating chiral purity verification if synthesized as a racemate—a quality attribute not universally addressed across supplier certificates of analysis .

Compound quality control Procurement specification Purity threshold Reproducibility

Evidence-Backed Application Scenarios for 2-Phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 946201-60-1)


Sigma Receptor Ligand Screening and Subtype Selectivity Profiling

Based on the class-level evidence from US20240254115A1, which claims pyridine-sulfonamide derivatives as sigma-1 and sigma-2 receptor ligands, CAS 946201-60-1 is a candidate for inclusion in sigma receptor binding panels. Its pyridin-2-yl piperazine terminus is structurally aligned with the patent's generic formula and distinguishes it from phenylpiperazine analogs that lack the pyridine nitrogen implicated in subtype selectivity [1]. Researchers investigating sigma-1 vs. sigma-2 selectivity should prioritize this compound over the phenyl-substituted analog (2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide) for initial screening, as the pyridinyl nitrogen may engage a polar residue within the sigma-1 binding cavity not accessible to purely hydrophobic phenyl groups [1].

Structure-Activity Relationship (SAR) Studies on Sulfonamide Linker Length Optimization

The ethyl sulfonyl linker (two methylene units) of CAS 946201-60-1 occupies a specific position on the linker-length SAR continuum documented in aryl sulfonamide patents such as EP2061779B1, where alkylene chain length is a claimed structural variable [2]. Medicinal chemistry teams exploring linker geometry in sulfonamide-based ligands should use this compound as the 'n=2' reference point alongside the propyl linker analog (n=3). The ~1.2–1.5 Å difference in pharmacophore separation between ethyl and propyl variants is expected to produce distinguishable binding poses, making CAS 946201-60-1 the appropriate shorter-linker comparator in any systematic SAR campaign [2].

Physicochemical Property Benchmarking for CNS Drug-Likeness Triage

With a cLogP of approximately 2.69 and tPSA of approximately 103.3 Ų, CAS 946201-60-1 resides within the favorable CNS drug-likeness window (cLogP <5, tPSA <90 Ų borderline). This differentiates it from the 2-methyl analog (CAS 946200-37-9), which may appear more CNS-penetrant on tPSA grounds (lower tPSA) but sacrifices the phenoxy group's potential for target-specific hydrophobic or π-stacking interactions [1]. ADME scientists conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening should include this compound as the phenoxy-bearing comparator when evaluating the permeability-solubility tradeoff within the 946201 chemical series [1].

Analytical Method Development for Isobaric Compound Discrimination

Because CAS 946201-60-1 shares its exact mass (418.16747650 g/mol) with the constitutional isomer CAS 946201-89-4 (acetamide backbone), analytical chemistry groups tasked with developing compound library QC protocols can use this pair as a benchmark for chromatographic or mass spectrometric isomer resolution. Successful discrimination requires either retention time separation (e.g., reverse-phase UPLC with optimized gradient) or MS/MS fragmentation pattern differentiation (e.g., diagnostic ions corresponding to the propanamide vs. acetamide amide bond cleavage), making this compound a valuable positive control for validating compound identity workflows in high-throughput screening laboratories [1].

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